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Compound of Interest

Compound Name:
3-amino-N-cyclohexyl-2-

methylbenzamide

CAS No.: 903843-12-9

Cat. No.: B1284647

Get Quote

Part 1: Executive Summary & Retrosynthetic Logic
Target Molecule Profile[1][2]

Systematic Name: 3-amino-N-cyclohexyl-2-methylbenzamide

Core Scaffold:ortho-Toluamide (2-methylbenzamide)

Key Functionality: Primary aniline at C3; Cyclohexyl amide at C1.

Applications: Common pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and

GPCR ligands where the amide H-bond donor/acceptor motif is critical for the "hinge region"

binding.

Retrosynthetic Analysis
The direct coupling of 3-amino-2-methylbenzoic acid with cyclohexylamine is chemically risky

due to the competing nucleophilicity of the aniline amine, which can lead to self-polymerization

or oligomerization.
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Optimal Strategy:

Precursor Selection: Start with 3-nitro-2-methylbenzoic acid. The nitro group acts as a

"masked" amine, preventing side reactions during the amide coupling.

Activation: The ortho-methyl group at C2 creates significant steric hindrance for the

carboxylic acid at C1. Standard carbodiimide couplings (EDC/NHS) often suffer from slow

kinetics here. Acid chloride activation or HATU is required.

Reduction: Chemoselective reduction of the nitro group to the aniline.

Target:
3-Amino-N-cyclohexyl-2-methylbenzamide

Intermediate:
3-Nitro-N-cyclohexyl-2-methylbenzamide

Nitro Reduction
(H2, Pd/C)

Starting Material 1:
3-Nitro-2-methylbenzoic acid

Amide Coupling
(SOCl2 or HATU)

Starting Material 2:
Cyclohexylamine

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the Nitro-Reduction pathway to avoid

chemoselectivity issues.

Part 2: Reagent Selection Guide (The "Why")
This section details the specific reagents required, justifying their selection based on the steric

and electronic properties of the 2-methylbenzamide system.

Activation Reagents (The Steric Solution)
The 2-methyl group imposes steric bulk that shields the carbonyl carbon.

Thionyl Chloride (SOCl₂):Primary Recommendation. Converts the acid to the highly reactive

acid chloride (

). This species is small and electrophilic enough to overcome the steric hindrance of the
ortho-methyl group.
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HATU / DIPEA:Secondary Recommendation (Discovery Scale). If the acid is sensitive or

SOCl₂ is too harsh, HATU is the "gold standard" for hindered couplings, though significantly

more expensive.

The Amine Partner[4][5]
Cyclohexylamine: A primary aliphatic amine. It is highly nucleophilic (

), which drives the reaction forward rapidly once the acid is activated.

Solvents
Dichloromethane (DCM): Preferred for the Acid Chloride method due to high solubility of the

intermediate and ease of evaporation.

DMF (N,N-Dimethylformamide): Required if using HATU to ensure solubility of the uronium

salt.

Reduction System
Pd/C (10%) + Hydrogen (H₂): The cleanest method. Quantitative conversion with simple

filtration workup.

Iron (Fe) + Ammonium Chloride (NH₄Cl): Alternative if halogenated substituents (Cl, Br) are

present elsewhere on the ring (to avoid dehalogenation), though not necessary for the base

scaffold.

Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Intermediate (3-Nitro-N-
cyclohexyl-2-methylbenzamide)
Method: Acid Chloride Activation (Scalable & Cost-Effective)

Reagents:

3-Nitro-2-methylbenzoic acid (1.0 equiv)[1]

Thionyl Chloride (SOCl₂) (3.0 equiv)
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Cyclohexylamine (1.1 equiv)

Triethylamine (TEA) (2.0 equiv)

Dichloromethane (DCM) [Anhydrous]

Catalytic DMF (1-2 drops)

Step-by-Step Procedure:

Activation (Acid Chloride Formation):

In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar,

suspend 3-nitro-2-methylbenzoic acid (e.g., 5.0 g) in anhydrous DCM (50 mL).

Add Thionyl Chloride (3.0 equiv) slowly via syringe.

Add 1-2 drops of DMF (Catalyst). Note: DMF forms the Vilsmeier reagent in situ,

drastically accelerating acid chloride formation.

Reflux the mixture at 40°C for 2–3 hours until the solution becomes clear (indicating

consumption of the solid acid) and gas evolution (SO₂/HCl) ceases.

Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and

DCM. Co-evaporate with Toluene (2x) to ensure complete removal of thionyl chloride.

Result: Crude 3-nitro-2-methylbenzoyl chloride (yellow oil/solid).

Coupling:

Redissolve the crude acid chloride in fresh anhydrous DCM (50 mL) and cool to 0°C (ice

bath).

In a separate vessel, mix Cyclohexylamine (1.1 equiv) and Triethylamine (2.0 equiv) in

DCM (20 mL).

Addition: Add the amine/base solution dropwise to the cold acid chloride solution over 30

minutes. Exothermic reaction.
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Allow the mixture to warm to room temperature and stir for 4 hours.

Workup:

Quench with 1M HCl (aq) to remove unreacted amine.

Wash the organic layer with sat. NaHCO₃ (to remove unreacted acid) and Brine.

Dry over Na₂SO₄, filter, and concentrate.

Purification: Recrystallize from Ethanol/Water or use Flash Chromatography

(Hexane/EtOAc) if necessary.

Protocol B: Reduction to Target (3-Amino-N-cyclohexyl-
2-methylbenzamide)
Method: Catalytic Hydrogenation

Reagents:

3-Nitro-N-cyclohexyl-2-methylbenzamide (Intermediate from Protocol A)

Palladium on Carbon (10% Pd/C) (10 wt% loading)

Methanol or Ethanol (Solvent)[2]

Hydrogen Gas (Balloon or Hydrogenator)[2]

Step-by-Step Procedure:

Setup:

Dissolve the nitro-intermediate (e.g., 2.0 g) in Methanol (40 mL) in a hydrogenation flask.

Safety: Under a flow of nitrogen (to prevent ignition), carefully add 10% Pd/C (200 mg, 10

wt%).

Caution: Pd/C is pyrophoric when dry. Always keep it wet with solvent.
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Reaction:

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

Stir vigorously under a Hydrogen atmosphere (balloon pressure is sufficient) at Room

Temperature for 4–12 hours.

Monitoring: Monitor by TLC or LCMS. The starting material (Nitro) is less polar; the

product (Amine) is more polar and often fluorescent.

Workup:

Filter the mixture through a Celite pad to remove the Pd catalyst. Do not let the filter cake

dry out completely to avoid fire hazard.

Wash the pad with Methanol.

Concentrate the filtrate in vacuo.

Final Isolation:

The resulting solid is usually high purity (>95%).

If further purification is needed, recrystallize from Ethyl Acetate/Hexane.

Part 4: Visualization of Reaction Workflow
The following diagram illustrates the complete workflow, including the critical activation step

required to overcome the steric hindrance of the methyl group.
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3-Nitro-2-methylbenzoic acid
(Sterically Hindered)

Step 1: Activation
Reagent: SOCl2, cat. DMF

Solvent: DCM, Reflux

 -OH to -Cl

Intermediate:
Acid Chloride Species

Step 2: Coupling
Reagent: Cyclohexylamine, TEA

Temp: 0°C to RT

 Nucleophilic Attack

Intermediate:
3-Nitro-N-cyclohexyl-2-methylbenzamide

Step 3: Reduction
Reagent: H2, Pd/C

Solvent: MeOH

 -NO2 to -NH2

FINAL PRODUCT:
3-Amino-N-cyclohexyl-2-methylbenzamide

Click to download full resolution via product page

Figure 2: Step-by-step reaction workflow emphasizing the acid chloride activation route.

Part 5: Quality Control & Data Specifications
Expected Analytical Data
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Analytical Method Expected Result (Diagnostic Signals)

1H NMR (DMSO-d6)

Amide NH: Doublet ~8.0–8.2 ppm.Aromatic: 3

protons (multiplet ~6.5–7.2 ppm).Aniline NH2:

Broad singlet ~5.0 ppm (disappears with

D2O).Methyl (Ar-CH3): Singlet ~2.1

ppm.Cyclohexyl: Multiplet 1.1–1.8 ppm (10H),

Methine ~3.7 ppm (1H).

LC-MS (ESI+)
[M+H]+: Calculated MW = 232.32 Da. Expect

peak at m/z 233.2.

Appearance Off-white to pale yellow solid.

Troubleshooting Guide
Low Yield in Step 1: If the acid chloride formation is incomplete, the hindered acid will not

react with the amine. Ensure the SOCl₂ is fresh and the reaction is refluxed until gas

evolution stops completely.

Impurity in Step 2: If "bis-acylated" products appear (rare with cyclohexylamine but possible),

ensure the temperature is kept at 0°C during addition.

Incomplete Reduction: If the nitro group is sluggish, add 1-2 drops of Acetic Acid to the

hydrogenation mixture or switch to Raney Nickel.
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PubChem Compound Summary. 3-amino-N-cyclohexyl-N-methylbenzamide (Structural

Analog Data).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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